Sodium stearyl sulfate

描述

Sodium stearyl sulfate, also known as sodium n-octadecyl sulfate, is an anionic surfactant widely used in various industries. It is a white powder with a slight odor and is known for its excellent emulsifying, dispersing, and foaming properties. The compound is particularly valued for its stability in alkaline and weak acidic conditions, making it a versatile ingredient in many formulations .

准备方法

Synthetic Routes and Reaction Conditions: Sodium stearyl sulfate is typically synthesized through the sulfation of stearyl alcohol (octadecanol) with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction can be represented as follows:

C18H37OH+SO3→C18H37OSO3H

C18H37OSO3H+NaOH→C18H37OSO3Na+H2O

Industrial Production Methods: In industrial settings, the sulfation reaction is often carried out in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction control. The reaction typically occurs at temperatures between 30-60°C. The resulting product is then neutralized with sodium hydroxide to form this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: The compound is relatively stable under reducing conditions, but in the presence of strong reducing agents, it can be reduced to stearyl alcohol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Strong reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

Oxidation: Stearyl sulfonic acid.

Reduction: Stearyl alcohol.

Substitution: Various substituted stearyl compounds depending on the nucleophile used.

科学研究应用

Cosmetic Applications

Sodium stearyl sulfate is primarily utilized in cosmetic formulations due to its surfactant properties. It is commonly found in:

- Hair Care Products : Used in shampoos and conditioners for its ability to create lather and improve the texture of hair products.

- Skin Cleansers : Acts as a cleansing agent in facial cleansers and body washes, helping to remove dirt and oils from the skin.

- Emulsifiers : Facilitates the mixing of oil and water phases in creams and lotions, enhancing product stability.

Case Study: Efficacy in Hair Care

A study evaluated the performance of hair conditioners containing this compound. Results indicated improved manageability and reduced frizz in treated hair compared to control formulations without SSS. The surfactant's ability to form micelles contributed to effective cleansing without stripping natural oils from the hair .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an excipient in drug formulations. Its applications include:

- Drug Delivery Systems : Enhances the solubility and bioavailability of poorly soluble drugs by acting as a solubilizer.

- Topical Preparations : Used in creams and ointments for its emulsifying properties, facilitating even distribution of active ingredients.

Case Study: Topical Drug Formulation

Research demonstrated that incorporating this compound into a topical formulation improved the penetration of active ingredients through the skin barrier. In vitro studies showed that formulations with SSS exhibited higher permeation rates compared to those without it, suggesting its potential as a penetration enhancer .

Food Industry Applications

This compound is also utilized in the food industry as an emulsifier and stabilizer. Its applications include:

- Baked Goods : Improves texture and shelf life by preventing separation of ingredients.

- Dairy Products : Used to maintain consistency in products like ice cream and yogurt.

Case Study: Stability in Baked Goods

A study on this compound's role in baked goods revealed that its inclusion resulted in a more uniform crumb structure and extended freshness compared to products made without it. The emulsifying properties helped retain moisture, enhancing overall product quality .

Industrial Applications

In industrial settings, this compound is employed for its surfactant properties in:

- Cleaning Products : Used in formulations for household cleaners due to its ability to reduce surface tension and enhance cleaning efficacy.

- Textile Industry : Acts as a wetting agent during dyeing processes, ensuring even distribution of dyes on fabrics.

作用机制

Sodium stearyl sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. Its amphiphilic nature allows it to align at the interface between water and oil, facilitating the formation of emulsions. The hydrophobic stearyl group interacts with nonpolar substances, while the hydrophilic sulfate group interacts with water, stabilizing the emulsion. This property is crucial in applications such as detergents and emulsifiers .

相似化合物的比较

Sodium lauryl sulfate: Another anionic surfactant with similar properties but a shorter carbon chain, making it more soluble in water.

Sodium cetyl sulfate: Similar to sodium stearyl sulfate but with a slightly shorter carbon chain (16 carbons).

Sodium myristyl sulfate: Contains a 14-carbon chain, making it more soluble than this compound.

Comparison: this compound is unique due to its longer carbon chain (18 carbons), which provides superior emulsifying and foaming properties in certain applications. It is also more stable in alkaline conditions compared to shorter-chain surfactants like sodium lauryl sulfate .

生物活性

Sodium stearyl sulfate is an anionic surfactant that functions by reducing surface tension and denaturing proteins. Its amphiphilic nature allows it to interact with lipid membranes, leading to cell lysis in microbial cells. The mechanism primarily involves:

- Protein Denaturation : SSS disrupts protein structures in microbial membranes, leading to cell death.

- Membrane Disruption : The surfactant's ability to integrate into lipid bilayers compromises membrane integrity, facilitating the entry of other therapeutic agents.

Efficacy Against Bacterial Biofilms

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, research comparing SSS with other surfactants showed that it effectively inhibited biofilm formation in bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably low, indicating strong antibiofilm properties even at sub-MIC levels .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (mg/L) | Biofilm Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 32 | 85 |

| Escherichia coli | 64 | 78 |

| Pseudomonas aeruginosa | 128 | 70 |

| Streptococcus mutans | 16 | 90 |

Penetration Studies

Research indicates that this compound can penetrate the skin effectively. In a study using hairless rat models, SSS was found to reach depths of approximately 5-6 mm within the skin layers . This penetration is critical for its application in topical formulations but raises concerns regarding potential irritation.

Irritant Potential

This compound has been associated with skin irritation, particularly with prolonged exposure. Clinical evaluations have shown that concentrations above 1% can lead to erythema and discomfort in human subjects. A study involving repeated applications demonstrated an increase in transepidermal water loss (TEWL), indicating compromised skin barrier function .

Use in Oral Health

This compound is also investigated for its role in oral health products. It has been shown to affect the healing process of oral ulcers negatively when included in toothpaste formulations. A systematic review revealed that SSS-containing dentifrices led to increased pain and longer healing times compared to SSS-free alternatives .

Case Study: Herpes Simplex Virus Inhibition

A notable case study evaluated the efficacy of this compound against herpes simplex virus (HSV). In vitro tests indicated that SSS could significantly reduce HSV infectivity by disrupting viral envelopes, showcasing its potential as a therapeutic agent for viral infections .

化学反应分析

Micelle Formation

SDS forms micelles in aqueous solutions at concentrations exceeding its critical micelle concentration (CMC) of 8.2 mM at 25°C . The aggregation number is ~62 molecules per micelle, with a micelle ionization fraction of 0.3 .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₅NaO₄S | |

| Molecular Weight | 288.38 g/mol | |

| Critical Micelle Concentration | 8.2 mM (25°C) | |

| Aggregation Number | 62 |

Thermal Degradation

When heated above 200°C, SDS decomposes exothermically, releasing toxic sulfur oxides (SOₓ) and sodium sulfates :

text2 CH₃(CH₂)₁₁OSO₃Na → Na₂SO₄ + 2 CH₃(CH₂)₁₁OH + SO₃↑

This reaction is critical in industrial safety protocols due to hazardous byproducts .

Acid-Base Reactions

In acidic environments, SDS undergoes protonation of the sulfate group, forming lauryl sulfuric acid , which precipitates:

textCH₃(CH₂)₁₁OSO₃Na + HCl → CH₃(CH₂)₁₁OSO₃H↓ + NaCl

This property limits its use in low-pH formulations .

Biodegradation

SDS undergoes aerobic biodegradation with a half-life of 19.8 hours in water, breaking down into lauryl alcohol and sulfate ions :

textCH₃(CH₂)₁₁OSO₃Na → CH₃(CH₂)₁₁OH + Na⁺ + SO₄²⁻

Protein Denaturation

SDS disrupts non-covalent bonds in proteins, enabling electrophoretic separation by mass:

textProtein-SDS Complex → Linearized Polypeptide + SDS Micelles

This reaction is foundational to SDS-PAGE techniques .

Emulsification in Formulations

As a surfactant, SDS lowers interfacial tension between hydrophobic and hydrophilic phases, stabilizing emulsions in products like shampoos and detergents .

属性

CAS 编号 |

1120-04-3 |

|---|---|

分子式 |

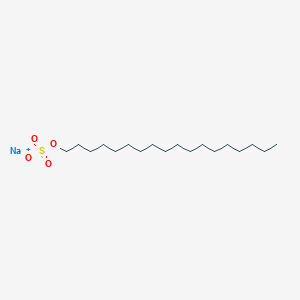

C18H38NaO4S |

分子量 |

373.5 g/mol |

IUPAC 名称 |

sodium;octadecyl sulfate |

InChI |

InChI=1S/C18H38O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21); |

InChI 键 |

KVLWVMFPAVOFSG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

手性 SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

熔点 |

212.0 °C |

Key on ui other cas no. |

65151-89-5 1120-04-3 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Sodium stearyl sulfate used to enhance drug delivery, particularly for challenging drug molecules like insulin?

A1: this compound exhibits significant potential in improving the oral absorption of poorly absorbed drugs like insulin. Due to its amphiphilic nature, this compound can form hydrophobic ion pairs with peptide drugs, increasing their lipophilicity. [] This characteristic enables better encapsulation of the drug within lipid-based formulations like self-microemulsifying drug delivery systems (SMEDDS). [] Essentially, the this compound helps insulin become more compatible with the lipid environment, enhancing its stability and promoting its passage across lipid-rich biological membranes. Research has shown that this compound complexation with insulin, followed by incorporation into a SMEDDS, led to improved stability against gastrointestinal enzymes and promising pharmacological availability in diabetic rats. []

Q2: What analytical techniques are used to characterize this compound and its complexes with drugs?

A2: Various analytical techniques are employed to characterize this compound and its complexes. These include:

- Scanning electron microscopy (SEM): Used to visualize the morphology and size of this compound complexes. []

- Fourier transform infrared spectroscopy (FTIR): This technique helps identify functional groups and interactions between this compound and the drug molecule within the complex. []

- Differential scanning calorimetry (DSC): DSC helps determine the thermal properties of the this compound complex, providing insights into its stability and potential for drug release. []

- High-performance liquid chromatography (HPLC): HPLC allows for the separation and quantification of this compound and its related compounds, essential for quality control in pharmaceutical formulations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。